![molecular formula C21H25NO6 B7817194 3-(4-Methoxyphenyl)-5-(2,3,4,5-tetramethoxybenzyl)-4,5-dihydroisoxazole](/img/structure/B7817194.png)
3-(4-Methoxyphenyl)-5-(2,3,4,5-tetramethoxybenzyl)-4,5-dihydroisoxazole
Overview
Description
3-(4-Methoxyphenyl)-5-(2,3,4,5-tetramethoxybenzyl)-4,5-dihydroisoxazole is a useful research compound. Its molecular formula is C21H25NO6 and its molecular weight is 387.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Research into related derivatives of 3-(4-Methoxyphenyl)-5-(2,3,4,5-tetramethoxybenzyl)-4,5-dihydroisoxazole has demonstrated significant potential in anticancer applications. For instance, novel derivatives have shown notable antitumor activity against PC-3 cells, with some derivatives exhibiting low IC50 values, indicating their effectiveness in inhibiting cancer cell growth (Liu et al., 2008). Additionally, certain S-alkylated triazole derivatives have displayed excellent cholinesterase inhibitory potential and significant anti-proliferative activity, suggesting their potential as anticancer agents (Arfan et al., 2018).
Photodynamic Therapy
Derivatives of 3-(4-Methoxyphenyl)-5-(2,3,4,5-tetramethoxybenzyl)-4,5-dihydroisoxazole have also been explored for their use in photodynamic therapy, a treatment for cancer. For example, new zinc phthalocyanine derivatives have been synthesized, characterized, and found to possess properties valuable for photodynamic therapy applications, including high singlet oxygen quantum yield, making them potential candidates for cancer treatment (Pişkin et al., 2020).
Antimicrobial Activity
Some derivatives have been synthesized and screened for antimicrobial activities. The findings suggest that these derivatives could be effective in combating microbial infections, broadening the scope of their potential therapeutic applications (Shah, 2017).
Molecular Docking Studies
Molecular docking studies of benzimidazole derivatives bearing the 1,2,4-triazole group, which is structurally related to 3-(4-Methoxyphenyl)-5-(2,3,4,5-tetramethoxybenzyl)-4,5-dihydroisoxazole, have been conducted. These studies help in understanding the mechanism behind their anti-cancer properties, providing insights into how these compounds interact with cancer cells at the molecular level (Karayel, 2021).
properties
IUPAC Name |
3-(4-methoxyphenyl)-5-[(2,3,4,5-tetramethoxyphenyl)methyl]-4,5-dihydro-1,2-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO6/c1-23-15-8-6-13(7-9-15)17-12-16(28-22-17)10-14-11-18(24-2)20(26-4)21(27-5)19(14)25-3/h6-9,11,16H,10,12H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPZDARFIRCUCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(C2)CC3=CC(=C(C(=C3OC)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-5-(2,3,4,5-tetramethoxybenzyl)-4,5-dihydroisoxazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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